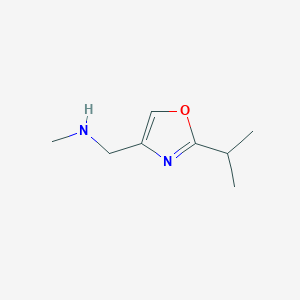
1-(2-isopropyloxazol-4-yl)-N-methylmethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-isopropyloxazol-4-yl)-N-methylmethanamine is a chemical compound that has diverse applications in scientific research. It is an organic molecule that belongs to the class of amines and is characterized by its unique chemical structure.
Mécanisme D'action
The mechanism of action of 1-(2-isopropyloxazol-4-yl)-N-methylmethanamine is not fully understood. However, it is known to act as a selective agonist for the α7 nicotinic acetylcholine receptor (α7nAChR). This receptor is involved in various physiological and pathological processes, including learning and memory, inflammation, and neurodegeneration. Activation of the α7nAChR by 1-(2-isopropyloxazol-4-yl)-N-methylmethanamine leads to the release of neurotransmitters such as acetylcholine, dopamine, and serotonin, which modulate various physiological processes.
Effets Biochimiques Et Physiologiques
1-(2-isopropyloxazol-4-yl)-N-methylmethanamine has diverse biochemical and physiological effects, depending on the dose and duration of exposure. It has been shown to enhance cognitive function, improve memory, and reduce inflammation in various animal models. It also exhibits neuroprotective effects and has been shown to reduce the damage caused by ischemic stroke and traumatic brain injury. Additionally, it has been shown to modulate the release of various neurotransmitters, including dopamine, serotonin, and acetylcholine, which are involved in various physiological processes.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2-isopropyloxazol-4-yl)-N-methylmethanamine has several advantages and limitations for lab experiments. One of its main advantages is its selectivity for the α7nAChR, which allows for the specific investigation of this receptor's function. It also has a high affinity for the receptor, which makes it an ideal research tool for studying the receptor's pharmacology. However, its limited solubility in water and other common solvents can pose a challenge in experimental design. Additionally, its high cost and complex synthesis method can limit its accessibility to researchers.
Orientations Futures
There are several future directions for research on 1-(2-isopropyloxazol-4-yl)-N-methylmethanamine. One area of interest is the investigation of its potential therapeutic applications in the treatment of neurological disorders such as Alzheimer's disease and schizophrenia. Additionally, further research is needed to elucidate the mechanism of action of the α7nAChR and its role in various pathological processes. Finally, the development of new synthetic methods and analogs of 1-(2-isopropyloxazol-4-yl)-N-methylmethanamine could provide new insights into its pharmacology and potential therapeutic applications.
Conclusion:
In conclusion, 1-(2-isopropyloxazol-4-yl)-N-methylmethanamine is a unique chemical compound with diverse applications in scientific research. Its selectivity for the α7nAChR makes it an ideal research tool for investigating the function of this receptor and its role in various physiological and pathological processes. Despite its limitations, it has the potential to provide new insights into the development of new drugs for the treatment of neurological disorders.
Applications De Recherche Scientifique
1-(2-isopropyloxazol-4-yl)-N-methylmethanamine has various applications in scientific research, including neuroscience, pharmacology, and medicinal chemistry. It is used as a research tool to investigate the function of different neurotransmitter receptors and their role in various physiological processes. It is also used as a pharmacological agent to study the effects of drugs on the central nervous system. Additionally, it is used in medicinal chemistry to develop new drugs for the treatment of various neurological disorders.
Propriétés
Numéro CAS |
162739-94-8 |
|---|---|
Nom du produit |
1-(2-isopropyloxazol-4-yl)-N-methylmethanamine |
Formule moléculaire |
C8H14N2O |
Poids moléculaire |
154.21 g/mol |
Nom IUPAC |
N-methyl-1-(2-propan-2-yl-1,3-oxazol-4-yl)methanamine |
InChI |
InChI=1S/C8H14N2O/c1-6(2)8-10-7(4-9-3)5-11-8/h5-6,9H,4H2,1-3H3 |
Clé InChI |
QXQDZYDKVWYMQB-UHFFFAOYSA-N |
SMILES |
CC(C)C1=NC(=CO1)CNC |
SMILES canonique |
CC(C)C1=NC(=CO1)CNC |
Synonymes |
4-Oxazolemethanamine,N-methyl-2-(1-methylethyl)-(9CI) |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(3-Hydroxypropyl)disulfanyl]-1-propanol](/img/structure/B60346.png)

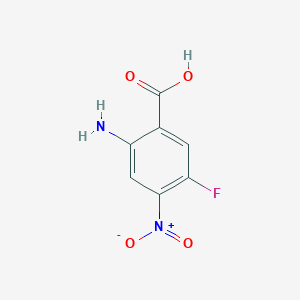
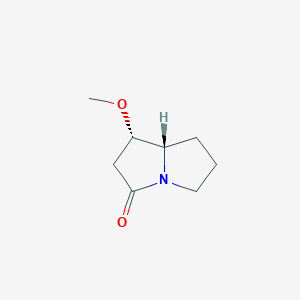
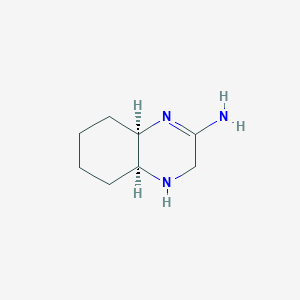
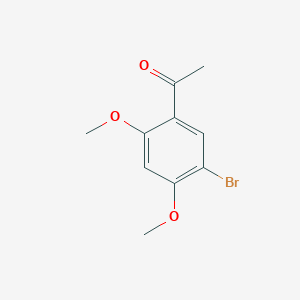
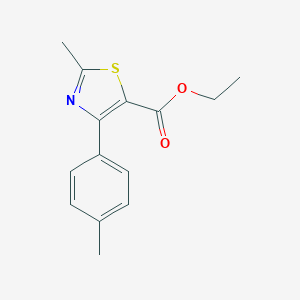
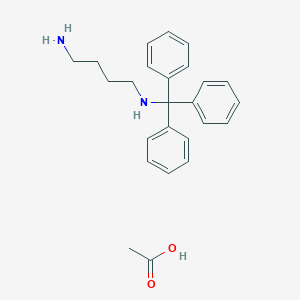

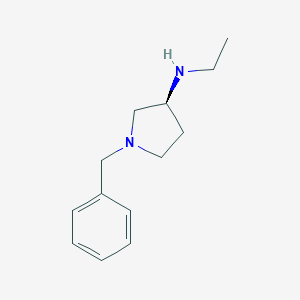
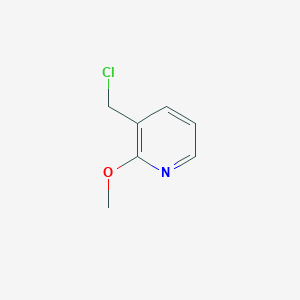
![4,5-dimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-de]pteridine](/img/structure/B60370.png)
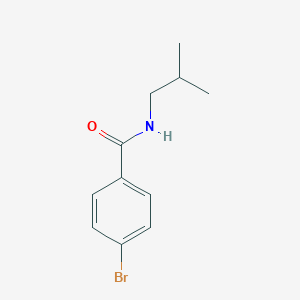
![4-[3-(4-Iodophenyl)-2-(2,4-dinitrophenyl)-2H-5-tetrazolio]-1,3-benzenedisulfonate sodium salt](/img/structure/B60374.png)